molecular formula C8H10O3 B1258380 4-(1-Hydroxyethyl)benzene-1,2-diol CAS No. 37491-94-4

4-(1-Hydroxyethyl)benzene-1,2-diol

Cat. No. B1258380
CAS RN: 37491-94-4
M. Wt: 154.16 g/mol
InChI Key: LOXKYYNKSCBYLB-UHFFFAOYSA-N
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Description

“4-(1-Hydroxyethyl)benzene-1,2-diol” is an organic compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da .


Synthesis Analysis

While specific synthesis methods for “4-(1-Hydroxyethyl)benzene-1,2-diol” were not found in the search results, it’s worth noting that multi-step synthesis often involves careful analysis and thought, as many options need to be considered . For example, the synthesis of similar compounds can occur by more than one multi-step pathway .


Molecular Structure Analysis

The molecule contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It contains 21 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 2 aromatic hydroxyls, and 1 secondary alcohol .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1-Hydroxyethyl)benzene-1,2-diol” were not found in the search results, benzene derivatives like this compound can undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .


Physical And Chemical Properties Analysis

“4-(1-Hydroxyethyl)benzene-1,2-diol” has a molecular weight of 154.16300 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results .

Scientific Research Applications

Chemical Research

“4-(1-Hydroxyethyl)benzene-1,2-diol” could be used in chemical research, particularly in the synthesis of other complex compounds . Its properties might make it a valuable component in various chemical reactions.

Pharmaceutical Applications

This compound could potentially be used in the pharmaceutical field. For instance, it has been used in the determination of complexation with metal ions . This could be particularly useful in the development of new drugs or therapies.

Transition Metal Complexes

A study has been conducted on the stability constant of some transition metal complexes formed with "4-(1-Hydroxyethyl)benzene-1,2-diol" . This suggests potential applications in the field of inorganic chemistry, particularly in the study of metal-ligand complexes.

Spectrophotometric Methods

The compound has been used in the development of spectrophotometric methods for the determination of complexation with metal ions . This could have applications in analytical chemistry, particularly in the analysis of metal ions in various samples.

Antihypotensive Drug Research

The compound has been associated with antihypotensive drug research . This suggests that it could have potential applications in the development of treatments for hypotension.

Diffusion Studies

There might be potential for “4-(1-Hydroxyethyl)benzene-1,2-diol” to be used in studies of diffusion in certain mediums . This could have implications in fields such as physical chemistry or material science.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "4-(1-Hydroxyethyl)benzene-1,2-diol" . It’s also noted that inhalation, ingestion, or skin contact with the material may cause severe injury or death .

properties

IUPAC Name

4-(1-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXKYYNKSCBYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594042
Record name 4-(1-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)benzene-1,2-diol

CAS RN

37491-94-4
Record name 4-(1-Hydroxyethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37491-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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